molecular formula C17H16ClN3O4S B2744754 N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 2034566-50-0

N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No. B2744754
CAS RN: 2034566-50-0
M. Wt: 393.84
InChI Key: ULVZHZKDWIQVNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C17H16ClN3O4S and its molecular weight is 393.84. The purity is usually 95%.
BenchChem offers high-quality N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Synthetic Studies

A study on a structurally related N,N'-bis(substituted)oxamide compound demonstrated its potential in contributing to the understanding of molecular architectures through the angles subtended by chlorohydroxyphenyl rings and oxalamide units, which form a three-dimensional supramolecular structure via classical hydrogen bonds. This insight is crucial for designing molecules with specific physical and chemical properties for various applications (Chang Wang, K. Zheng, Yan-Tuan Li, Zhiyong Wu, 2016).

Synthetic Methodologies

The development of novel synthetic methodologies for di- and mono-oxalamides through a one-pot approach demonstrates the compound's relevance in facilitating efficient synthesis of oxalamides, which are valuable in various chemical research fields for their utility in creating complex molecules (V. Mamedov, V. L. Mamedova, G. Z. Khikmatova, E. Mironova, D. Krivolapov, O. Bazanova, D. Chachkov, S. Katsyuba, I. Rizvanov, S. Latypov, 2016).

Medicinal Chemistry and Pharmacology

In the realm of medicinal chemistry, related structures have been synthesized and evaluated for anti-tumor activities, highlighting the potential of N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)oxalamide derivatives in contributing to the development of new anticancer agents (S. M. Gomha, M. M. Edrees, Farag M. A. Altalbawy, 2016).

Material Science and Polymer Chemistry

The study of copolymers incorporating thiophene moieties indicates the importance of N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)oxalamide related compounds in material science, particularly in the synthesis and characterization of materials with specific optical, electrochemical, and thermal properties (F. Tapia, J. M. Reyna-González, Gloria Huerta, Sandra Almeida, E. Rivera, 2010).

Catalysis and Chemical Transformations

The compound's related structures have been utilized in catalytic systems for efficient amidation reactions, underscoring its potential application in facilitating bond-forming processes that are fundamental in organic synthesis and pharmaceutical manufacturing (Subhadip De, Junli Yin, D. Ma, 2017).

properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4S/c18-13-2-1-11(8-19)14(7-13)21-17(24)16(23)20-9-15(25-5-4-22)12-3-6-26-10-12/h1-3,6-7,10,15,22H,4-5,9H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVZHZKDWIQVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)C(=O)NCC(C2=CSC=C2)OCCO)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)oxalamide

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